Isopropyl Trandolaprilat is a compound derived from the prodrug Trandolapril, which is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. Trandolapril itself is converted into its active form, Trandolaprilat, in the body, where it exerts its pharmacological effects. The compound is classified under the category of antihypertensive agents and is known for its efficacy in managing blood pressure and improving cardiovascular outcomes.
Isopropyl Trandolaprilat originates from the synthesis of Trandolapril, which was patented in 1981 and approved for medical use in 1993. The compound is marketed under various trade names, including Mavik. Its chemical structure allows for effective inhibition of the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor.
The synthesis of Isopropyl Trandolaprilat involves several key steps that focus on the conversion of Trandolapril into its active metabolite.
Isopropyl Trandolaprilat possesses a complex molecular structure that contributes to its biological activity.
C[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@@H](C[C@H]2CCCC[C@@H]21)C(O)=O
Isopropyl Trandolaprilat participates in several chemical reactions primarily related to its mechanism of action as an ACE inhibitor.
The primary mechanism of action for Isopropyl Trandolaprilat involves its role as an inhibitor of ACE.
Understanding the physical and chemical properties of Isopropyl Trandolaprilat is crucial for its application in pharmaceuticals.
The compound exhibits significant stability when stored properly, with minimal degradation over time .
Isopropyl Trandolaprilat finds extensive use in clinical settings due to its pharmacological properties.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4